molecular formula C11H8F2O2 B13592149 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoicacid

3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoicacid

Cat. No.: B13592149
M. Wt: 210.18 g/mol
InChI Key: JDTVDGNYBZTXBC-UHFFFAOYSA-N
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Description

3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid is a chemical compound with the molecular formula C11H8F2O2 and a molecular weight of 210.18 g/mol It is known for its unique structure, which includes a difluoroethyl group attached to a phenyl ring, and a prop-2-ynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2,2-difluoroethylbenzene and propargyl alcohol.

    Reaction Conditions: The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Reaction Steps: The key steps include the coupling of the bromo compound with propargyl alcohol to form the desired product. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods

Industrial production methods for 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The prop-2-ynoic acid moiety may participate in covalent bonding with target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(2,2-Difluoroethyl)phenyl]propanoic acid: Similar structure but with a propanoic acid group instead of a prop-2-ynoic acid group.

    3-[4-(2,2-Difluoroethyl)phenyl]acrylic acid: Contains an acrylic acid moiety instead of a prop-2-ynoic acid group.

    3-[4-(2,2-Difluoroethyl)phenyl]but-2-ynoic acid: Similar structure with a but-2-ynoic acid group.

Uniqueness

The uniqueness of 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

3-[4-(2,2-difluoroethyl)phenyl]prop-2-ynoic acid

InChI

InChI=1S/C11H8F2O2/c12-10(13)7-9-3-1-8(2-4-9)5-6-11(14)15/h1-4,10H,7H2,(H,14,15)

InChI Key

JDTVDGNYBZTXBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(F)F)C#CC(=O)O

Origin of Product

United States

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